molecular formula C8H10 B8664653 t-Butyl-1,3-butadiyne

t-Butyl-1,3-butadiyne

Cat. No.: B8664653
M. Wt: 106.16 g/mol
InChI Key: LSJCWPBCVBKIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl-1,3-butadiyne (IUPAC name: 1-tert-butylbuta-1,3-diyne) is an alkyne derivative featuring a tert-butyl group attached to the terminal carbon of a conjugated 1,3-butadiyne system. The tert-butyl substituent introduces significant steric bulk, which influences the compound’s reactivity, stability, and applications in organic synthesis. The tert-butyl group enhances thermal stability and may modulate electronic properties, making this compound valuable in sterically demanding reactions or polymer chemistry .

Properties

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

5,5-dimethylhexa-1,3-diyne

InChI

InChI=1S/C8H10/c1-5-6-7-8(2,3)4/h1H,2-4H3

InChI Key

LSJCWPBCVBKIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl-1,3-butadiyne typically involves the coupling of appropriate precursors under specific reaction conditions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction can be represented as follows:

2RCCHCuCl, O2RCC-CCR2 \text{RC} \equiv \text{CH} \xrightarrow{\text{CuCl, O}_2} \text{RC} \equiv \text{C-C} \equiv \text{CR} 2RC≡CHCuCl, O2​​RC≡C-C≡CR

In this case, the precursors would be 5,5-dimethyl-1-hexyne, and the reaction would yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

t-Butyl-1,3-butadiyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

t-Butyl-1,3-butadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of t-Butyl-1,3-butadiyne involves its interaction with molecular targets through its triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic properties of t-Butyl-1,3-butadiyne with analogous compounds:

Compound Molecular Formula Molecular Weight Substituent Effects
This compound C₈H₁₀ 106.16 g/mol Steric hindrance from tert-butyl group; moderate electron-donating inductive effect
1-Chloro-1,3-butadiyne C₄HCl 84.50 g/mol Electronegative chlorine atom; enhances electrophilicity at terminal carbon
1,4-Diphenyl-1,3-butadiyne C₁₆H₁₀ 202.26 g/mol Conjugation with aryl groups; stabilizes π-system and enables cyclization reactions
1-Trimethylsilyl-1,3-butadiyne C₇H₁₀Si 138.23 g/mol Silyl group acts as a protecting moiety; facilitates desilylation under mild conditions
Bisaryl-1,3-butadiyne Varies Varies Extended conjugation for polymerization into polydiacetylenes

Stability and Handling

  • Steric vs. Electronic Stabilization : The tert-butyl group in this compound provides steric stabilization, reducing dimerization or side reactions. In contrast, 1-chloro-1,3-butadiyne’s stability is influenced by the electron-withdrawing chlorine atom, which may increase susceptibility to decomposition under basic conditions .
  • Thermal Stability : Silyl- and aryl-substituted derivatives exhibit enhanced thermal stability due to conjugation or steric protection, enabling high-temperature applications like polymerization .

This compound in Ketene Chemistry

Evidence from tert-butyl alkynyl ethers suggests that this compound could participate in ketene-forming reactions. For example, tert-butoxy analogs undergo alkynylketene formation under specific conditions, which are valuable in synthesizing complex carbonyl compounds .

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